Basic Red 46

Beschreibung

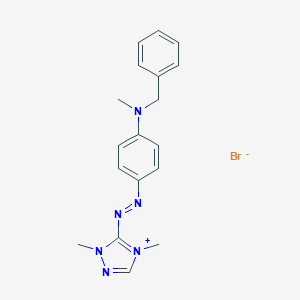

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N6.BrH/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;/h4-12,14H,13H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHRPJPCZWZVSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879822 | |

| Record name | C.I. Basic Red 46 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12221-69-1 | |

| Record name | Basic Red 46 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12221-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic red 46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012221691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Basic Red 46 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASIC RED 46 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KJM7T349 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CAS number 12221-69-1 physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of C.I. Basic Red 46 (CAS Number 12221-69-1)

This technical guide provides a comprehensive overview of the physicochemical data, experimental protocols, and relevant applications of C.I. This compound, a cationic azo dye identified by CAS number 12221-69-1. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Physicochemical Data

The quantitative physicochemical properties of C.I. This compound have been compiled and are presented in the tables below for clear reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 12221-69-1 | [1][2] |

| Common Name | C.I. This compound | [2] |

| Synonyms | Cationic Red X-GRL, Astrazon Red FBL | [2] |

| Appearance | Dark red powder | [3] |

| Molecular Formula | C₁₈H₂₁BrN₆ | [4] |

| Molecular Weight | 401.3 g/mol | [4] |

| Melting Point | 197 °C | [4] |

| Solubility | 80 g/L in water at 30 °C | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Property | Value | Source(s) |

| Maximum Absorbance (λmax) | 530 nm | [5][6] |

Experimental Protocols

This section details the methodologies for the synthesis, spectroscopic analysis, and a key application of C.I. This compound.

Synthesis of C.I. This compound

The synthesis of C.I. This compound is typically achieved through a two-step diazotization and coupling reaction.[7]

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Naphthalen-2-ol

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

Protocol:

-

Diazotization:

-

Dissolve 4-aminophenol in water and add concentrated hydrochloric acid. Stir the mixture until the 4-aminophenol is completely dissolved.[7]

-

Cool the solution to 0-5 °C in an ice bath.[7]

-

Slowly add an aqueous solution of sodium nitrite to the cooled 4-aminophenol solution with constant stirring, maintaining the temperature below 5 °C.[7]

-

Continue stirring for an additional 2-3 minutes to ensure the complete formation of the diazonium salt.[7]

-

-

Coupling Reaction:

-

In a separate flask, dissolve naphthalen-2-ol in an aqueous solution of sodium hydroxide.[7]

-

Cool this alkaline solution in an ice-water bath.[7]

-

Slowly add the previously prepared cold diazonium salt solution to the cold alkaline naphthalen-2-ol solution with vigorous stirring.[7]

-

A colored precipitate of the azo dye will form. Continue stirring the reaction mixture in the ice bath for a period to ensure complete coupling.

-

Collect the dye precipitate by vacuum filtration and wash it with cold water.[7]

-

The crude dye can be purified by recrystallization from a suitable solvent, such as water.[7]

-

Spectroscopic Analysis

2.2.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the maximum absorbance wavelength (λmax) and to quantify the concentration of the dye in solution.[5][6]

Protocol:

-

Instrument Calibration: Calibrate the UV-Vis spectrophotometer according to the manufacturer's instructions.

-

Sample Preparation: Prepare a dilute solution of C.I. This compound in a suitable solvent (e.g., deionized water).

-

Spectral Scan: Scan the sample solution over a wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax). For C.I. This compound, the λmax is approximately 530 nm.[5][6]

-

Quantitative Analysis: For concentration measurements, create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the dye molecule.[8]

Protocol:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the dry dye powder with dry KBr and press the mixture into a thin, transparent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Spectral Analysis: Record the infrared spectrum over the range of 4000-400 cm⁻¹. Analyze the resulting spectrum to identify characteristic absorption bands for functional groups such as N=N (azo group), C-N, and aromatic C-H stretching vibrations.[8]

Application Protocol: Photocatalytic Degradation

C.I. This compound is often used as a model compound to study the efficacy of advanced oxidation processes for wastewater treatment.[9][10][11]

Materials:

-

C.I. This compound

-

Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)[9]

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Photoreactor with a UV lamp[9]

-

Magnetic stirrer

-

pH meter

-

UV-Vis spectrophotometer

Protocol:

-

Preparation of Dye Solution: Prepare a stock solution of C.I. This compound (e.g., 100 mg/L) in deionized water. Prepare working solutions of the desired concentration by diluting the stock solution.[9]

-

Photoreactor Setup: Place a specific volume of the C.I. This compound working solution into the photoreactor vessel.[9]

-

Catalyst Addition: Add the required amount of TiO₂ catalyst to the dye solution to achieve the desired loading (e.g., 1.5 g/L).[9]

-

pH Adjustment: Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.[9]

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye to reach adsorption-desorption equilibrium on the catalyst surface.[9]

-

Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.[9]

-

Sampling: Withdraw aliquots of the suspension at regular time intervals.[9]

-

Sample Analysis: Centrifuge or filter the withdrawn samples to remove the TiO₂ particles. Measure the absorbance of the supernatant at the λmax (530 nm) using a UV-Vis spectrophotometer to determine the remaining dye concentration.[9]

-

Calculation of Degradation Efficiency: The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'.[9]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of C.I. This compound.

Caption: Synthesis workflow for C.I. This compound.

Experimental Workflow for Photocatalytic Degradation

The diagram below outlines the experimental workflow for the photocatalytic degradation of C.I. This compound.

Caption: Workflow for Photocatalytic Degradation of C.I. This compound.

References

- 1. This compound | 12221-69-1 | Benchchem [benchchem.com]

- 2. This compound | C18H21BrN6 | CID 12011963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Cationic Red 46 - Cationic Red X-GRL from Emperor Chem [emperordye.com]

- 4. This compound, technical grade | 12221-69-1 | FB41349 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. jonra.nstri.ir [jonra.nstri.ir]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. scienceworldjournal.org [scienceworldjournal.org]

- 9. benchchem.com [benchchem.com]

- 10. Experimental Study of Photocatalytic Degradation of this compound Azo Dye using Response Surface Methodology [ijche.ir]

- 11. tandfonline.com [tandfonline.com]

Synthesis Pathway of Basic Red 46 Azo Dye: A Technical Guide

Introduction

Basic Red 46, also known as Cationic Red X-GRL, is a cationic monoazo dye characterized by its vibrant red hue and significant applications in the textile industry, particularly for dyeing acrylic fibers.[1][2][3] Its molecular structure features an azo group (-N=N-) linking a substituted 1H-1,2,4-triazole ring and an N-methyl-N-benzylaniline moiety.[1][4] The cationic nature of the dye, conferred by a quaternary ammonium (B1175870) group, is crucial for its strong affinity to anionic functional groups present in acrylic fibers. This guide provides an in-depth overview of the synthesis pathway of this compound, detailing the chemical reactions, experimental protocols, and key intermediates.

Core Synthesis Pathway

The synthesis of this compound is a multi-step process that follows the fundamental principles of azo dye chemistry: diazotization followed by an azo coupling reaction.[5][6] The manufacturing process typically starts with a heterocyclic amine, which is converted into a diazonium salt. This highly reactive intermediate is then coupled with an aromatic amine to form the azo chromophore. Subsequent reactions create the final cationic dye.

There are two closely related primary manufacturing methods reported for this compound:

-

Method 1: Utilizes 5-Amino-1H-1,2,4-triazole-3-carboxylic acid as the diazo component. This pathway involves diazotization, coupling, decarboxylation, and finally, quaternization.[1][3][7]

-

Method 2: A more recent process that uses 3-amino-1,2,4-triazole as the starting material, which is then condensed with N-methyl-N-benzylaniline, followed by methylation.[2]

This guide will focus on the more explicitly detailed pathway involving the diazotization of a triazole derivative and subsequent coupling.

The overall synthesis can be broken down into three main stages:

-

Diazotization: Conversion of a primary aromatic amine to a diazonium salt.

-

Azo Coupling: Reaction of the diazonium salt with a coupling component.

-

Post-Coupling Modification: Introduction of the cationic charge via methylation (quaternary ammonium salt formation).[1][3]

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis pathway of this compound.

Experimental Protocols and Data

While detailed quantitative data such as percentage yields and spectroscopic analyses are not extensively available in public literature, the following sections outline the established experimental protocols for each major step in the synthesis.

Step 1: Diazotization of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid

The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid, to form a diazonium salt.[8][9] This reaction is highly exothermic and the resulting diazonium salt is typically unstable at higher temperatures, necessitating careful temperature control.[10]

Methodology:

-

5-Amino-1H-1,2,4-triazole-3-carboxylic acid is suspended in a solution of a strong acid, such as sulfuric acid, in water.

-

The mixture is cooled to a temperature range of 0-5 °C in an ice bath to prevent the decomposition of the diazonium salt that will be formed.[2]

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled suspension while maintaining vigorous stirring.

-

The reaction is allowed to proceed for a set duration at low temperature to ensure the complete conversion of the primary amine to its corresponding diazonium salt.

Step 2: Azo Coupling

The electrophilic diazonium salt is then reacted with an electron-rich coupling component. In the synthesis of this compound, N-methyl-N-benzylaniline serves this role.

Methodology:

-

N-methyl-N-benzylaniline is dissolved in an appropriate solvent.

-

The previously prepared cold diazonium salt solution is slowly added to the N-methyl-N-benzylaniline solution.

-

The reaction pH and temperature are carefully controlled to facilitate the electrophilic aromatic substitution, where the diazonium ion attacks the para-position of the N-methyl-N-benzylaniline.

-

The completion of the coupling reaction results in the formation of the azo dye intermediate, which still contains the carboxylic acid group.

Step 3 & 4: Decarboxylation and Quaternization

The final steps involve modifying the coupled product to yield the final dye.

Methodology:

-

Decarboxylation: The azo intermediate is heated to induce the removal of the carboxylic acid group as carbon dioxide.[1][3]

-

Quaternization: The decarboxylated intermediate is then methylated to form the final cationic dye.[1][2] This is typically achieved by reacting it with a methylating agent like dimethyl sulfate.[2] This step introduces a permanent positive charge on one of the nitrogen atoms of the triazole ring, forming the quaternary ammonium salt.[1][3]

-

Isolation: The final product, this compound, is isolated from the reaction mixture through salting out, followed by filtration, washing, and drying.[2]

Summary of Reactants and Conditions

The table below summarizes the key components and conditions involved in the synthesis of this compound.

| Reaction Step | Diazo Component | Coupling Component | Key Reagents | Reaction Conditions |

| Diazotization | 5-Amino-1H-1,2,4-triazole-3-carboxylic acid or 3-Amino-1,2,4-triazole | - | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | Low temperature (0-5 °C)[2] |

| Azo Coupling | Diazonium salt of the triazole derivative | N-methyl-N-benzylaniline | - | Controlled pH and temperature |

| Decarboxylation | - | - | - | Heat |

| Quaternization | - | - | Dimethyl Sulfate | - |

The synthesis of this compound is a well-established process rooted in the fundamental reactions of azo dye chemistry. The key stages involve the low-temperature diazotization of a substituted amino-triazole, followed by an electrophilic azo coupling with N-methyl-N-benzylaniline. Subsequent decarboxylation and methylation steps are crucial for forming the final, stable cationic dye molecule. While the general pathway is known, specific quantitative data and detailed reaction kinetics are proprietary to dye manufacturers and less frequently published in open literature. This guide provides a foundational understanding of the synthesis pathway for research and development purposes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound [chembk.com]

- 3. This compound | 12221-69-1 [chemicalbook.com]

- 4. This compound | C18H21BrN6 | CID 12011963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 12221-69-1 | Benchchem [benchchem.com]

- 8. byjus.com [byjus.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Spectroscopic Profile of Basic Red 46 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Basic Red 46, a cationic azo dye. The document outlines its spectral characteristics in aqueous solutions, details the experimental protocols for spectroscopic analysis, and presents a logical workflow for determining its profile. This information is critical for researchers utilizing this compound in various applications, including as a staining agent, in fluorescence studies, and for analytical purposes.

Chemical and Physical Properties

This compound, also known by its Colour Index name C.I. 110825, is a single azo dye.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁BrN₆ | [1] |

| Molecular Weight | 401.3 g/mol | [1][2] |

| CAS Registry Number | 12221-69-1 | [1][3] |

| IUPAC Name | N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline bromide | [2] |

Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Notes |

| Water | 530 | Not specified | Major peak in the visible region.[4][5] |

| Water | 531 | Not specified | Used for concentration measurements in adsorption studies.[6] |

Note: The molar absorptivity (ε) is a crucial parameter for quantitative analysis and is dependent on the solvent and the specific wavelength of measurement. A detailed experimental protocol for its determination is provided in the following section.

Experimental Protocols

The following sections describe the methodologies for determining the key spectroscopic parameters of this compound in solution.

UV-Visible Spectroscopy

UV-Visible spectroscopy is the primary technique for characterizing the absorption properties of this compound.

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound in a given solvent.

Materials:

-

This compound dye

-

Solvent of interest (e.g., deionized water, ethanol, etc.)

-

UV-Vis Spectrophotometer (e.g., CECIL 2021 Instruments UV/Vis spectrophotometer or equivalent)[4]

-

Quartz or glass cuvettes (typically 1 cm path length)[7]

-

Volumetric flasks and pipettes for solution preparation

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a specific volume of the chosen solvent to prepare a stock solution of known concentration.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.[8]

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the desired wavelength range for scanning (e.g., 300-800 nm).

-

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. This will be used as the blank to zero the absorbance.[9]

-

Sample Measurement:

-

Rinse a cuvette with a small amount of the most dilute standard solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat this step for all the standard solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

Determination of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is a constant for a particular substance in a specific solvent at a defined wavelength.[10] It is determined using the Beer-Lambert Law.

Beer-Lambert Law: A = εbc Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity (M⁻¹cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

Procedure:

-

Using the absorbance values measured at λmax for the series of standard solutions prepared in the UV-Vis spectroscopy protocol.

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.

-

Perform a linear regression analysis on the data. The slope of the line will be equal to the molar absorptivity (ε) if the path length (b) is 1 cm.[8][9]

Fluorescence Spectroscopy

This compound is also known to possess fluorescent properties, making it useful in fluorescence microscopy and other sensitive detection methods.[3]

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of this compound.

Materials:

-

Fluorometer or spectrofluorometer

-

This compound solutions of known concentrations

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength (λex). This is typically set to the absorption maximum (λmax) determined from UV-Vis spectroscopy (around 530 nm for aqueous solutions).

-

-

Blank Measurement: Measure the fluorescence of the pure solvent to account for any background signal.

-

Sample Measurement:

-

Place the cuvette containing the this compound solution in the sample holder.

-

Scan a range of emission wavelengths to record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum fluorescence intensity occurs. This is the emission maximum (λem).

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound in a given solvent.

Caption: Workflow for Spectroscopic Analysis of this compound.

Conclusion

This technical guide has synthesized the available spectroscopic information for this compound and provided detailed, actionable protocols for its characterization in solution. By following the outlined experimental workflows, researchers can reliably determine the absorption and emission properties of this dye, enabling its effective use in a wide range of scientific and developmental applications. The provided data and methodologies serve as a foundational resource for any work involving the quantitative or qualitative analysis of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | C18H21BrN6 | CID 12011963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 12221-69-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Phosphorus-Containing Sorbent for Basic Dye Removal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. science.valenciacollege.edu [science.valenciacollege.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Spectrophotometry: Molar Absorptivity [chm.davidson.edu]

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Basic Red 46

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) absorption spectrum of the cationic azo dye, Basic Red 46 (C.I. 110825). This document details the spectral properties, experimental protocols for its measurement, and key factors influencing its absorption characteristics, presented in a format tailored for research and development applications.

Core Spectroscopic Properties

This compound, a compound with the molecular formula C₁₈H₂₁BrN₆, exhibits a characteristic absorption profile in the visible region of the electromagnetic spectrum.[1][2] This absorption is responsible for its vibrant red color. The key quantitative parameter of its UV-Vis spectrum in an aqueous solution is the wavelength of maximum absorbance (λmax).

Multiple studies have consistently identified the λmax of this compound to be 530 nm in aqueous solutions.[3][4] One study has reported a slightly lower value of 529 nm . The broad absorption band in the visible region is attributed to the conjugated π system within the azo dye's molecular structure.[5]

Table 1: Key Spectroscopic and Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Maximum Absorption Wavelength (λmax) | 530 nm (in aqueous solution) | [3][4] |

| 529 nm (in aqueous solution) | ||

| Molecular Formula | C₁₈H₂₁BrN₆ | [1][2] |

| Molecular Weight | 401.3 g/mol | [1][2] |

| Appearance | Dark red powder |

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound. This protocol is a composite of standard laboratory practices for dye analysis.

Materials and Equipment

-

This compound (analytical grade)

-

Solvent: Deionized water (or other specified solvent)

-

Spectrophotometer: A calibrated UV-Vis spectrophotometer capable of scanning in the range of at least 300-700 nm.

-

Cuvettes: 1 cm path length quartz or glass cuvettes.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

Analytical balance

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the dye in a known volume of the chosen solvent (e.g., deionized water) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L). Ensure complete dissolution.

-

-

Preparation of Working Standards:

-

Perform serial dilutions of the stock solution using volumetric pipettes and flasks to prepare a series of working standards with known concentrations. The concentration range should be chosen to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

-

Spectrophotometer Setup and Blank Measurement:

-

Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the desired wavelength range for the scan (e.g., 300 nm to 700 nm).

-

Fill a clean cuvette with the solvent used to prepare the dye solutions. This will serve as the blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

-

-

Sample Measurement:

-

Rinse a clean cuvette with a small amount of the working standard to be measured, then fill the cuvette with the solution.

-

Wipe the optical surfaces of the cuvette with a lint-free tissue.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance value at λmax.

-

-

Data Analysis:

-

Repeat the measurement for all working standards.

-

To determine the concentration of an unknown sample, measure its absorbance at λmax and use a calibration curve constructed from the absorbances of the working standards.

-

Factors Influencing the Absorption Spectrum

The UV-Vis absorption spectrum of a dye like this compound can be influenced by several environmental factors. While specific studies on this compound are limited, the following are general principles that apply.

Effect of pH

Solvatochromism

Solvatochromism is the phenomenon where the color of a solution, and thus its UV-Vis spectrum, changes with the polarity of the solvent.[7] This is due to differential solvation of the ground and excited states of the dye molecule. While specific solvatochromism studies on this compound are not extensively documented, it is a common characteristic of organic dyes. When working with solvents other than water, it is important to be aware that the λmax may shift.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the UV-Vis absorption spectrum of this compound.

Caption: Workflow for UV-Vis analysis of this compound.

Logical Relationship of Beer-Lambert Law

The quantification of this compound concentration using UV-Vis spectroscopy is based on the Beer-Lambert Law. The following diagram illustrates the relationship between the key parameters.

Caption: Beer-Lambert Law relationship.

References

An In-depth Technical Guide to the Interaction of Basic Red 46 with Nucleic Acids

Disclaimer: As of late 2025, specific quantitative data regarding the binding affinity, stoichiometry, and thermodynamics of the direct interaction between Basic Red 46 and nucleic acids is not extensively available in peer-reviewed literature. This guide provides a comprehensive framework based on the known chemical properties of this compound and standard methodologies for studying dye-nucleic acid interactions. The quantitative data presented herein is illustrative and intended to serve as a template for researchers in the field.

Introduction

This compound is a cationic monoazo dye widely utilized in the textile industry and as a biological stain.[1][2] Its chemical structure, characterized by a positive charge, facilitates interaction with negatively charged biomolecules, including nucleic acids.[1] Reports of its mutagenic properties and its ability to bind to PCR products suggest a direct interaction with DNA.[1] Understanding the mechanism of this interaction is crucial for applications in molecular biology and for assessing its toxicological profile.

This technical guide outlines the theoretical framework and experimental approaches to elucidate the binding mechanism of this compound with DNA and RNA. It is intended for researchers, scientists, and professionals in drug development.

Proposed Mechanism of Interaction

The interaction between this compound and nucleic acids is likely initiated by electrostatic attraction between the cationic dye and the anionic phosphate (B84403) backbone of the nucleic acid. Following this initial association, more specific interactions such as intercalation between base pairs or binding within the major or minor grooves may occur.

Quantitative Data Summary (Illustrative)

The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from the experimental protocols described in this guide.

Table 1: Illustrative Binding Parameters of this compound with Nucleic Acids

| Parameter | DNA | RNA | Method |

| Binding Affinity (Ka, M-1) | 2.5 x 105 | 1.8 x 105 | Fluorescence Spectroscopy |

| Dissociation Constant (Kd, µM) | 4.0 | 5.6 | Fluorescence Spectroscopy |

| Stoichiometry (n, dye:base pair) | 1:4 | 1:5 | UV-Vis Titration |

Table 2: Illustrative Thermodynamic Parameters for this compound-DNA Interaction

| Parameter | Value | Unit | Method |

| Enthalpy Change (ΔH) | -15.2 | kJ/mol | Isothermal Titration Calorimetry |

| Entropy Change (ΔS) | 35.5 | J/mol·K | Isothermal Titration Calorimetry |

| Gibbs Free Energy (ΔG) | -25.8 | kJ/mol | Isothermal Titration Calorimetry |

Detailed Experimental Protocols

UV-Visible Absorption Spectroscopy

This technique is used to monitor changes in the absorption spectrum of this compound upon binding to nucleic acids, which can indicate the binding mode and stoichiometry.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide sequence) in the same buffer. Determine the concentration of DNA spectrophotometrically using the molar extinction coefficient at 260 nm.

-

-

Titration:

-

In a quartz cuvette, place a fixed concentration of this compound (e.g., 20 µM).

-

Record the initial absorption spectrum (e.g., from 300 to 700 nm).

-

Incrementally add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the absorption spectrum.

-

-

Data Analysis:

-

Monitor changes in the absorbance and wavelength of maximum absorption (λmax) of the dye.

-

Hypochromicity (decrease in absorbance) and a bathochromic shift (redshift) in λmax are indicative of intercalation.

-

Plot absorbance changes versus the [DNA]/[Dye] ratio to determine the binding stoichiometry.

-

Fluorescence Spectroscopy

This method is highly sensitive for determining binding affinity (Ka) and can provide insights into the binding mechanism through quenching studies.

Protocol:

-

Preparation of Solutions:

-

Prepare stock solutions of this compound and nucleic acids as described for UV-Vis spectroscopy.

-

-

Fluorescence Titration:

-

In a fluorescence cuvette, place a fixed concentration of this compound.

-

Set the excitation wavelength (determine experimentally, likely near the dye's λmax) and record the emission spectrum.

-

Incrementally add aliquots of the nucleic acid stock solution.

-

After each addition, mix and equilibrate for 5 minutes before recording the emission spectrum.

-

-

Data Analysis:

-

Observe the quenching (decrease) or enhancement of the dye's fluorescence intensity.

-

Plot the change in fluorescence intensity as a function of the nucleic acid concentration.

-

Use the Stern-Volmer equation or Scatchard analysis to calculate the binding constant (Ka) and the number of binding sites.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to detect conformational changes in the secondary structure of nucleic acids upon binding of a ligand.

Protocol:

-

Preparation of Solutions:

-

Prepare stock solutions of this compound and nucleic acids in a low-salt buffer to minimize interference.

-

-

CD Measurements:

-

Record the CD spectrum of the nucleic acid alone (e.g., from 200 to 320 nm). The B-form of DNA shows a positive band around 275 nm and a negative band around 245 nm.

-

Prepare samples with a fixed concentration of nucleic acid and increasing concentrations of this compound.

-

Incubate each sample for at least 15 minutes before recording the CD spectrum.

-

-

Data Analysis:

-

Changes in the intensity and position of the CD bands of the nucleic acid indicate conformational changes.

-

An increase in the positive band and a decrease in the negative band can suggest a more compact structure, consistent with intercalation.

-

The appearance of an induced CD signal in the absorption region of the dye confirms binding.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters (ΔH, ΔS, and ΔG) and the binding stoichiometry in a single experiment.

Protocol:

-

Preparation of Solutions:

-

Prepare precisely concentrated solutions of this compound and nucleic acids in the same buffer, and degas them thoroughly.

-

-

ITC Experiment:

-

Load the nucleic acid solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the dye into the nucleic acid solution while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of dye to nucleic acid.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, n, and ΔH.

-

Calculate ΔG and ΔS from the standard thermodynamic equations.

-

Conclusion

While specific experimental data for the interaction of this compound with nucleic acids is limited, this guide provides a robust framework for its investigation. The proposed primary electrostatic interaction, followed by potential intercalation or groove binding, can be systematically explored using the detailed protocols for UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry. The illustrative data and workflows presented herein offer a valuable resource for researchers aiming to characterize the molecular mechanisms of this and similar dye-nucleic acid interactions. Such studies are essential for advancing our understanding of the biological activities and potential applications of these compounds.

References

In-Depth Technical Guide: Toxicological Data and Cytotoxic Effects of Basic Red 46

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Red 46, a cationic monoazo dye, is utilized in the textile industry for dyeing acrylic fibers.[1] Its chemical structure and cationic nature raise concerns regarding its potential toxicological effects on human health and the environment. This technical guide provides a comprehensive overview of the available toxicological data, with a focus on its cytotoxic effects. Detailed experimental protocols for assessing cytotoxicity and genotoxicity are presented, along with visualizations of potential signaling pathways involved in its mode of action. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and in designing further investigative studies.

Toxicological Data

Acute Toxicity and Irritation

This compound is classified as harmful if swallowed, potentially causing gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[2] It is also reported to cause serious eye damage.[3] Inhalation of the dust may lead to respiratory tract irritation, and prolonged or repeated skin contact can cause irritation in sensitive individuals.[2]

Genotoxicity and Mutagenicity

Mutagenicity data has been reported for this compound, indicating its potential to induce genetic mutations.[2] Studies have shown that it can cause mutations in Salmonella typhimurium and DNA damage in Escherichia coli.[4] As an azo dye, there is a broader concern for genotoxicity, as this class of compounds can be metabolized to potentially carcinogenic aromatic amines.[5]

Cytotoxicity

Studies have demonstrated that this compound exhibits significant cytotoxic effects on human cell lines, leading to considerable cell death upon exposure.[4] The cationic nature of the dye is thought to contribute to its cytotoxicity by facilitating interactions with negatively charged cellular components.[4]

Table 1: Summary of Qualitative Toxicological Data for this compound

| Toxicological Endpoint | Observed Effect | Reference |

| Acute Oral Toxicity | Harmful if swallowed, may cause gastrointestinal irritation. | [2][3] |

| Eye Irritation | Causes serious eye damage. | [3][6] |

| Skin Irritation | May cause skin irritation in sensitive individuals. | [2] |

| Inhalation Toxicity | May cause irritation of the respiratory tract. | [2] |

| Mutagenicity | Mutagenicity data reported; induces mutations in S. typhimurium and DNA damage in E. coli. | [2][4] |

| Cytotoxicity | Significant cytotoxic effects on human cell lines. | [4] |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [3] |

Table 2: Quantitative Cytotoxicity Data for Azo Dyes (as Surrogates)

Specific IC50 values for this compound were not identified in the reviewed literature. The following data for other azo dyes are provided for context.

| Azo Dye | Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |

| Methyl Orange | Glioblastoma | MTT | 26.47 | 3 days | [7] |

| Methyl Orange | Glioblastoma | MTT | 13.88 | 7 days | [7] |

| Sudan I | Glioblastoma | MTT | 12.48 | 7 days | [7] |

| Azo-sulfonamide 1 | MCF-7 | MTT | >100 | 24 hours | [8] |

| Azo-sulfonamide 2 | MCF-7 | MTT | 75.3 | 24 hours | [8] |

| Azo-sulfonamide 3 | MCF-7 | MTT | 68.2 | 24 hours | [8] |

| Azo-sulfonamide 4 | MCF-7 | MTT | 35.7 | 24 hours | [8] |

| Azo-sulfonamide 5 | MCF-7 | MTT | 29.8 | 24 hours | [8] |

| Azo-sulfonamide 6 | MCF-7 | MTT | 50.1 | 24 hours | [8] |

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the cytotoxic and genotoxic potential of chemical compounds like this compound. The following sections detail the methodologies for key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

-

Cell Seeding and Treatment: Similar to the MTT assay, seed cells in a 96-well plate and treat with this compound for a defined period.

-

Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for approximately 2-3 hours.

-

Washing: Remove the dye-containing medium and wash the cells to remove any unincorporated dye.

-

Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.[9]

-

Data Analysis: Quantify cell viability based on the amount of dye retained in the cells.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from control and treated cells.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

In Vitro Micronucleus Test for Genotoxicity

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus.

Protocol:

-

Cell Culture and Treatment: Expose cell cultures to this compound for a suitable period.

-

Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.

-

Cell Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. An increase in the number of micronucleated cells indicates genotoxic potential.

Signaling Pathways in Cytotoxicity

The precise signaling pathways mediating the cytotoxic effects of this compound are not yet fully elucidated. However, based on studies of other azo and cationic dyes, several mechanisms can be postulated.

Induction of Oxidative Stress

Azo dyes have been shown to induce oxidative stress by generating reactive oxygen species (ROS).[10] This can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. The Keap1-Nrf2-ARE pathway is a key regulator of the cellular antioxidant response.[10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Persistent oxidative stress, however, can lead to cellular dysfunction and apoptosis.

Induction of Apoptosis

Cationic dyes can induce apoptosis, or programmed cell death.[11] This process is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspases.[11] The intrinsic (mitochondrial) pathway of apoptosis is a likely mechanism. Cationic dyes may accumulate in the mitochondria due to the negative mitochondrial membrane potential, leading to mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and subsequent caspase activation.[12]

Conclusion and Future Directions

The available data indicates that this compound possesses cytotoxic and genotoxic properties. While qualitative toxicological information is available, a significant gap exists in the public domain regarding quantitative data, such as IC50 and LD50 values. Further research is warranted to establish a more complete toxicological profile for this compound.

Future studies should focus on:

-

Determining the IC50 values of this compound in a variety of human cell lines to quantify its cytotoxic potential.

-

Investigating the specific signaling pathways involved in this compound-induced cytotoxicity and apoptosis through molecular biology techniques.

-

Conducting in vivo studies to assess the systemic toxicity and carcinogenic potential of this compound.

-

Evaluating the dermal absorption and potential for systemic exposure in occupational settings.

A more thorough understanding of the toxicology of this compound will enable more accurate risk assessments and the development of appropriate safety measures for its handling and disposal.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. This compound | C18H21BrN6 | CID 12011963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 12221-69-1 | Benchchem [benchchem.com]

- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results - Arabian Journal of Chemistry [arabjchem.org]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 11. Cationic Gradient Reversal and Cytoskeleton-independent Volume Regulatory Pathways Define an Early Stage of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Solubility of Basic Red 46 in aqueous solutions

An In-depth Technical Guide to the Aqueous Solubility of Basic Red 46

Introduction

This compound (C.I. 110825; CAS No. 12221-69-1) is a cationic azo dye widely utilized in the textile industry for dyeing acrylic fibers and their blends.[1] Presented as a dark red powder, its efficacy in dyeing processes is significantly influenced by its solubility in aqueous media.[1][2][3] As a cationic dye, it possesses a positive charge, which facilitates strong electrostatic interactions with the anionic sites present in substrates like acrylic fibers.[1] Understanding the solubility characteristics of this compound is crucial for optimizing dyeing protocols, ensuring uniform coloration, and developing effective wastewater treatment methods for dye removal.[4][5][6]

This technical guide provides a comprehensive overview of the aqueous solubility of this compound, presenting quantitative data, detailing factors that influence its solubility, and outlining a standardized experimental protocol for its determination.

Quantitative Solubility Data

The aqueous solubility of this compound has been reported at various temperatures. This data is essential for preparing dye baths and understanding the dye's behavior under different processing conditions. The available quantitative data is summarized in the table below.

| Temperature (°C) | Solubility (g/L) | Source(s) |

| 30 | 80 | [3][7][8][9] |

| 60 | 80 | [7] |

| 90 | 80 | [7] |

Note: While some sources indicate the solubility remains 80 g/L at 60°C and 90°C, this may reflect the maximum concentration tested for dyeing applications rather than the saturation limit at those temperatures. Generally, the solubility of solids in liquids increases with temperature.

Factors Influencing Aqueous Solubility

The dissolution of this compound in water is a complex process governed by several physicochemical factors.

-

Temperature : Temperature is a critical factor. The dyeing of acrylic fibers with this compound is often performed at high temperatures, around 120°C, where the color remains stable.[2][7] While specific data is limited, the solubility is expected to increase with temperature, facilitating the dissolution of the dye in the dye bath.

-

pH : The pH of the aqueous solution plays a significant role. Dyeing processes are typically conducted in acidic conditions, within a pH range of 3.0 to 6.5.[7] For dyeing light shades, a pH of 3.0-3.5 is recommended, while for darker shades, the pH can be below 6.5.[7] The dye's stability and solubility are maintained within this acidic to slightly acidic range.

-

Presence of Other Ions : The dyeing bath for this compound often contains acetic acid and sodium acetate.[7] The presence of these electrolytes can influence the solubility of the dye. Furthermore, the dye's color may be slightly altered by the presence of copper or chromium ions, while iron ions have no effect on the color.[2][7]

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the aqueous solubility of this compound, based on the equilibrium saturation method.

1. Materials and Equipment:

-

This compound dye powder

-

Distilled or deionized water

-

Thermostatic shaker bath or magnetic stirrer with a hotplate

-

Calibrated thermometer

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

pH meter

-

Syringe filters (e.g., 0.45 µm pore size)

2. Preparation of Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of distilled water to prepare a stock solution of known concentration (e.g., 100 mg/L).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis Spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a standard calibration curve.

3. Solubility Measurement (Equilibrium Method):

-

Add an excess amount of this compound powder to a known volume of distilled water in a sealed container (e.g., a flask). The amount should be more than what is expected to dissolve to ensure a saturated solution.

-

Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 30°C).

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

After equilibration, let the solution stand to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered, saturated solution with a known volume of distilled water to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis Spectrophotometer at λmax.

-

Using the calibration curve and accounting for the dilution factor, calculate the concentration of the saturated solution. This concentration represents the solubility of this compound at that specific temperature.

-

Repeat the experiment at different temperatures as required.

Visualization of Experimental Workflow

The logical flow for determining the aqueous solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 12221-69-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. C.I. This compound Removal from Sewage by Carbon and Silica Based Composite: Equilibrium, Kinetic and Electrokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Response Surface Methodology for the Optimization of this compound Dye Degradation in an Electrocoagulation–Ozonation Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Cationic Red 46 - Cationic Red X-GRL from Emperor Chem [emperordye.com]

- 8. Cas 12221-69-1,this compound | lookchem [lookchem.com]

- 9. This compound | 12221-69-1 | Benchchem [benchchem.com]

Thermal and Photolytic Stability of Basic Red 46: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and photolytic stability of the cationic azo dye, Basic Red 46 (C.I. 110825). The stability of this compound is a critical consideration in its various applications, and understanding its degradation behavior under different environmental stressors is paramount for quality control, formulation development, and environmental impact assessment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed degradation pathways.

Thermal Stability

The thermal stability of this compound, like other azo dyes, is primarily dictated by the strength of the diazo (-N=N-) bond. While specific thermogravimetric analysis (TGA) data for this compound is not extensively available in the public domain, the general behavior of analogous azo dyes suggests that thermal decomposition initiates with the cleavage of this azo linkage.

A Material Safety Data Sheet (MSDS) for this compound indicates that the dye is stable under normal temperatures and pressures, but hazardous decomposition products, including irritating and toxic fumes and gases, may be generated by thermal decomposition during a fire.[1] One study on the decolorization of this compound utilized a thermal process in the presence of persulfate, indicating that elevated temperatures can induce its degradation.[2]

General Thermal Degradation Behavior of Azo Dyes

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of dyes.[3][4] For azo dyes, TGA typically reveals a multi-stage decomposition process. The initial and often most significant weight loss corresponds to the scission of the azo bond, releasing nitrogen gas. Subsequent decomposition at higher temperatures involves the fragmentation of the aromatic structures.

Table 1: General Thermal Decomposition Characteristics of Azo Dyes

| Parameter | Typical Observation | Reference |

| Decomposition Onset | Varies depending on the specific molecular structure and substituent groups. | General knowledge |

| Primary Decomposition Step | Cleavage of the -N=N- bond, leading to the release of N₂ gas. | General knowledge |

| Secondary Decomposition | Fragmentation of aromatic rings and other functional groups at higher temperatures. | General knowledge |

| Final Residue | Charred residue at very high temperatures. | General knowledge |

Experimental Protocol: Thermogravimetric Analysis (TGA)

A standard TGA experiment to assess the thermal stability of this compound would involve the following steps:

-

Sample Preparation: A small, accurately weighed sample of this compound powder (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation. The gas flow rate is maintained at a constant level (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the percentage of weight loss at each stage.

Proposed Thermal Degradation Pathway

Based on the general mechanism of azo dye thermolysis, the following pathway for this compound is proposed. The initial step is the homolytic cleavage of the C-N bonds flanking the azo group, leading to the formation of radical intermediates and the release of nitrogen gas. These highly reactive radicals can then undergo various secondary reactions.

Photolytic Stability

The photolytic stability of this compound is of significant interest, particularly in the context of its removal from wastewater through advanced oxidation processes (AOPs). The dye is susceptible to degradation upon exposure to ultraviolet (UV) and, in some cases, visible light, especially in the presence of a photocatalyst.

Studies have shown that the photocatalytic degradation of this compound can be effectively achieved using semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO).[5][6] The degradation process is influenced by several factors, including the initial dye concentration, pH of the solution, catalyst dosage, and the intensity of the light source.[7][8]

Kinetics of Photodegradation

The photocatalytic degradation of this compound often follows the Langmuir-Hinshelwood (L-H) kinetic model.[6][7] This model assumes that the reaction occurs on the surface of the photocatalyst and is dependent on the concentration of the dye adsorbed onto the catalyst surface. At low initial dye concentrations, the L-H model can often be simplified to a pseudo-first-order kinetic model.

Table 2: Kinetic Parameters for the Photocatalytic Degradation of this compound

| Experimental System | Kinetic Model | Apparent Rate Constant (k_app) | Reference |

| UV/TiO₂/Periodate (B1199274) | Langmuir-Hinshelwood | Varies with periodate concentration and pH | [7] |

| UV/ZnO | Pseudo-first-order | Not explicitly stated | [9] |

| Non-thermal plasma | - | 85% degradation in 30 min for 50 mg/L solution | [10] |

Experimental Protocol: Photocatalytic Degradation Study

A typical experimental setup for investigating the photocatalytic degradation of this compound is as follows:

-

Photoreactor Setup: A batch photoreactor is used, equipped with a light source (e.g., a UV lamp or a solar simulator) and a magnetic stirrer. The reactor is often made of quartz to allow for the transmission of UV light.

-

Sample Preparation: An aqueous solution of this compound of a known initial concentration is prepared.

-

Catalyst Suspension: A specific amount of the photocatalyst (e.g., TiO₂) is added to the dye solution to achieve the desired loading.

-

Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium. An initial sample is taken at the end of this period.

-

Photoreaction: The light source is turned on to initiate the photocatalytic reaction.

-

Sampling: Aliquots of the suspension are withdrawn at regular time intervals.

-

Sample Analysis: The withdrawn samples are centrifuged or filtered to remove the catalyst particles. The concentration of the remaining this compound in the supernatant/filtrate is determined using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (λ_max ≈ 531 nm).

-

Data Analysis: The degradation efficiency is calculated as a function of time. The data is then fitted to appropriate kinetic models to determine the reaction rate constants.

Proposed Photodegradation Pathway

The photocatalytic degradation of this compound is initiated by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), upon irradiation of the semiconductor catalyst. These ROS attack the dye molecule, leading to its degradation. The primary site of attack is believed to be the azo bond, resulting in the decolorization of the solution. This is followed by the fragmentation of the resulting aromatic intermediates into smaller, less harmful compounds, and ultimately, mineralization to CO₂, H₂O, and inorganic ions.

One study on the bioremediation of this compound identified several degradation products, including 2-Methylbutanal, Benzenol (phenol), 2-Methyl-5-(1-methylethyl)phenol, and Hexadecanoic acid.[11] While the degradation pathways in bioremediation and photocatalysis may differ, these findings suggest potential intermediates in the oxidative breakdown of the dye. Another study on the ozonation of this compound suggested that the initial attack of ozone and •OH radicals breaks the -N=N- bond, leading to the formation of various intermediates which are further oxidized.[11]

Analytical Methodologies

The study of the stability of this compound relies on a suite of analytical techniques to monitor the degradation process and identify the resulting products.

UV-Vis Spectrophotometry

This is the most common method for quantifying the concentration of this compound in solution. The degradation is monitored by measuring the decrease in the absorbance at the dye's maximum absorption wavelength (λ_max), which is approximately 531 nm.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate the parent dye from its degradation products. This technique can provide quantitative information on the disappearance of this compound and the appearance of intermediates over time. A reversed-phase column with a suitable mobile phase gradient is typically employed.

Mass Spectrometry (MS)

Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the identification of degradation intermediates and final products. By analyzing the mass-to-charge ratio of the fragments, the chemical structures of the degradation products can be elucidated.[10]

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. مقاله Decolorization of C.I. This compound from contaminated water by s2o8 / thermal process [civilica.com]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. etamu.edu [etamu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Photocatalytic degradation of this compound and Basic Yellow 28 in single and binary mixture by UV/TiO{sub 2}/periodate system (Journal Article) | ETDEWEB [osti.gov]

- 7. Photocatalytic degradation of this compound and Basic Yellow 28 in single and binary mixture by UV/TiO2/periodate system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. jonra.nstri.ir [jonra.nstri.ir]

- 11. researchgate.net [researchgate.net]

Understanding the chromophore of Basic Red 46

An In-depth Technical Guide to the Chromophore of Basic Red 46

Introduction

This compound (C.I. 110825) is a synthetic, cationic monoazo dye widely utilized in the textile industry for imparting a vibrant red hue to acrylic fibers.[1][2] Its utility extends to scientific research, where it serves as a model pollutant for studying advanced oxidation processes (AOPs) and as a fluorescent stain in biological applications.[3][4] The core of its functionality lies in its chromophore—the specific arrangement of atoms and electrons responsible for absorbing light in the visible spectrum and thus conferring color.

This guide provides a detailed technical examination of the chromophore of this compound, including its chemical structure, spectroscopic properties, and the mechanisms governing its color and degradation. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's fundamental characteristics.

Chemical Identity and Chromophoric Structure

This compound is classified as a monoazo dye, indicating the presence of a single azo group (–N=N–) that connects two aromatic systems.[1][3] This azo group is the central component of the chromophore. The molecule's overall positive charge, resulting from a quaternary ammonium (B1175870) group, classifies it as a cationic dye.[2][3] This charge is crucial for its strong binding to negatively charged substrates like acrylic fibers and biological macromolecules.[2][3]

The chromophore itself is an extended π-conjugated system that includes the azo bridge, a substituted triazolium ring, and a substituted aniline (B41778) ring. This delocalized electron system is responsible for the dye's intense absorption of visible light. The IUPAC name for this compound is N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;bromide.[3][5]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| CAS Number | 12221-69-1 | [1][3][5] |

| Molecular Formula | C₁₈H₂₁BrN₆ | [1][5][6] |

| Molecular Weight | 401.3 g/mol | [1][5][6] |

| IUPAC Name | N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline bromide | [3][5] |

| Class | Cationic, Monoazo Dye | [1][3] |

Spectroscopic and Physicochemical Properties

The color of this compound arises from its absorption of light in the green region of the visible spectrum, which results in the perception of its complementary color, red. The maximum absorption wavelength (λmax) is a key quantitative parameter characterizing the chromophore. In addition to its primary use as a colorant, the compound is noted for its fluorescent properties, making it suitable for applications in fluorescence microscopy.[3]

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Appearance | Dark red powder | [1][7] |

| λmax | 530 nm | [4][8] |

| Solubility in Water | 80 g/L (at 30°C) | [1][4] |

| Melting Point | 197 °C | [9] |

| Boiling Point | 470.8 °C (at 760 mmHg) | [6] |

Synthesis of the Chromophore

The synthesis of this compound is a multi-step process involving diazotization and coupling, followed by decarboxylation and quaternization.[1][3][7] The core chromophoric structure is formed during the azo coupling step.

-

Diazotization: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid is treated with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with N-methyl-N-benzylaniline. This electrophilic aromatic substitution reaction forms the azo bond (–N=N–), linking the two aromatic ring systems and creating the extended conjugated system of the chromophore.

-

Decarboxylation & Quaternization: The intermediate product undergoes decarboxylation (loss of CO₂) and is subsequently treated with a methylating agent (e.g., dimethyl sulfate) to form the quaternary ammonium salt, which imparts the cationic charge.[6]

Chromophore Degradation

The stability and degradation of the this compound chromophore are critical concerns, both for its performance as a dye and for its environmental impact. Advanced Oxidation Processes (AOPs) are effective methods for breaking down the dye's complex structure.[3] These processes rely on the generation of highly reactive species, particularly hydroxyl radicals (•OH).[3]

The primary mechanism of degradation is the cleavage of the azo bond, which is the most reactive site in the chromophore.[3] This cleavage leads to the formation of smaller, less complex, and typically colorless aromatic intermediates, which can be further oxidized to CO₂, H₂O, and inorganic ions.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 12221-69-1 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C18H21BrN6 | CID 12011963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. This compound | 12221-69-1 [chemicalbook.com]

- 8. jonra.nstri.ir [jonra.nstri.ir]

- 9. This compound, technical grade | 12221-69-1 | FB41349 [biosynth.com]

Assessing the Mutagenic Potential of Basic Red 46 in Bacterial Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Basic Red 46

This compound is a monoazo textile dye.[1] It is primarily used in the textile industry to impart a vibrant red color to fabrics.[2] Chemically, it is identified with the CAS number 12221-69-1 and the molecular formula C18H21BrN6.[3][4][5] Like many azo dyes, its structure contains the azo group (-N=N-), which can be susceptible to metabolic reduction, potentially forming aromatic amines that may have toxicological significance.[6][7] Given the widespread use of such dyes and the potential for human and environmental exposure, assessing their genotoxic and mutagenic potential is a critical aspect of chemical safety evaluation.

Principles of Bacterial Reverse Mutation Assays (Ames Test)

The most widely used method for assessing the mutagenic potential of a chemical is the bacterial reverse mutation test, commonly known as the Ames test.[8][9][10] This assay is a short-term, low-cost, and robust method for detecting chemical substances that can cause genetic damage leading to gene mutations.[10]

The core principle of the Ames test is to detect mutations that revert or reverse a pre-existing mutation in the test organism.[11] The assay utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) that have been specifically engineered to be auxotrophic for the amino acid histidine (His-), meaning they cannot synthesize it and require it for growth.[12] These strains also possess other mutations that enhance their sensitivity to mutagens, such as defects in their DNA repair mechanisms and lipopolysaccharide cell wall.[12]

When these His- bacteria are exposed to a mutagen and plated on a minimal agar (B569324) medium lacking histidine, only the bacteria that undergo a reverse mutation to a His+ (prototrophic) state will be able to synthesize their own histidine and grow into visible colonies.[10][12] The number of these revertant colonies is then counted, and a dose-dependent increase in their number compared to a negative control indicates that the test substance is mutagenic.[10]

The Role of Metabolic Activation (S9 Mix)

Many chemicals (pro-mutagens) are not mutagenic themselves but can be converted into mutagenic metabolites by enzymes in the liver.[6][9] To mimic this metabolic activation, the Ames test is typically performed both in the absence and presence of a rat liver extract, known as the S9 fraction.[12] This fraction contains a mixture of metabolic enzymes, such as cytochrome P450s, that can activate pro-mutagens into their reactive forms.[12]

Experimental Protocol: Ames Test for this compound

The following protocol is a generalized procedure for evaluating the mutagenic potential of a substance like this compound using the plate incorporation method of the Ames test, consistent with OECD Guideline 471.

Materials and Reagents

-